Acetamide, N-(4-fluorobutyl)-
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Overview
Description
Acetamide, N-(4-fluorobutyl)- is an organic compound with the molecular formula C6H12FNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-fluorobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-fluorobutyl)- can be achieved through several methods. One common approach involves the reaction of acetic acid with 4-fluorobutylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the dehydrating agent .
Industrial Production Methods
On an industrial scale, the production of Acetamide, N-(4-fluorobutyl)- may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-fluorobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom in the 4-fluorobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Acetamide, N-(4-fluorobutyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-fluorobutyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Acetamide: The parent compound, which lacks the 4-fluorobutyl group.
N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom.
N-(4-Fluorobutyl)acetamide: Similar in structure but with different substituents on the nitrogen atom.
Uniqueness
Acetamide, N-(4-fluorobutyl)- is unique due to the presence of the 4-fluorobutyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Biological Activity
Acetamide, N-(4-fluorobutyl)- is an organic compound characterized by its acetamide functional group linked to a 4-fluorobutyl chain. Its molecular formula is C₆H₁₂FNO, with a molecular weight of 135.17 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.
Structure and Properties
The structural uniqueness of Acetamide, N-(4-fluorobutyl)- lies in the presence of fluorine, which enhances its chemical stability and alters its reactivity compared to other acetamides. The compound appears as a colorless to pale yellow liquid and exhibits low water solubility, indicating a hydrophobic nature that may influence its biological interactions.
Antibacterial Activity
Research indicates that acetamides can exhibit significant antibacterial properties. For instance, studies have shown that derivatives of acetamides can effectively inhibit the growth of various bacterial strains by targeting penicillin-binding proteins (PBPs), which are crucial for maintaining the integrity of bacterial cell walls. The presence of fluorine in the side chain may enhance this activity by improving binding affinity to target enzymes.
- Minimum Inhibitory Concentration (MIC) : The antibacterial efficacy is often assessed using MIC values. For related compounds, such as N-(4-fluoro-3-nitrophenyl)acetamide, MIC values demonstrated effective inhibition against Klebsiella pneumoniae, suggesting that modifications in the acetamide structure can lead to improved antibacterial properties .
Anticancer Activity
Acetamide derivatives have also been explored for their anticancer potential. Research has shown that modifications in the acetamide structure can lead to enhanced antiproliferative effects against various cancer cell lines.
- Cytotoxicity Studies : A study on structurally similar compounds indicated that introducing halogen substituents, like fluorine, can significantly increase cytotoxicity against cancer cells. For example, compounds with fluorine substitutions exhibited improved inhibition of key signaling pathways involved in cancer cell proliferation .
Case Studies and Research Findings
- Antibacterial Efficacy : In a comparative study of several acetamides, it was found that those with fluorinated chains had lower MIC values against Klebsiella pneumoniae, indicating stronger antibacterial activity .
- Anticancer Mechanisms : Another research highlighted that certain acetamide derivatives induced apoptosis in cancer cells through the activation of caspases and inhibition of specific kinases (ERK1/2), demonstrating their potential as anticancer agents .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the introduction of fluorine at specific positions within the acetamide structure can significantly enhance biological activity, both in terms of antibacterial and anticancer effects .
Comparative Analysis
The following table summarizes the key features and biological activities of Acetamide, N-(4-fluorobutyl)- compared to other related compounds:
Compound Name | Molecular Formula | Antibacterial Activity | Anticancer Activity |
---|---|---|---|
Acetamide, N-(4-fluorobutyl)- | C₆H₁₂FNO | Moderate | Potential |
N-(4-Fluoro-3-nitrophenyl)acetamide | C₈H₈FNO | High | Low |
N-(2-Fluorophenyl)-2β-DFJ acetamide | C₉H₁₃FNO | Low | Very High |
Properties
CAS No. |
373-08-0 |
---|---|
Molecular Formula |
C6H12FNO |
Molecular Weight |
133.16 g/mol |
IUPAC Name |
N-(4-fluorobutyl)acetamide |
InChI |
InChI=1S/C6H12FNO/c1-6(9)8-5-3-2-4-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
OSYIGZSQARXLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCF |
Origin of Product |
United States |
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